![molecular formula C21H21NO2 B8795127 [3,5-bis(benzyloxy)benzyl]amine hydrochloride CAS No. 205176-41-6](/img/structure/B8795127.png)
[3,5-bis(benzyloxy)benzyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-bis(benzyloxy)benzyl]amine hydrochloride is an organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(benzyloxy)benzyl]amine hydrochloride typically involves the reaction of 3,5-dibenzyloxybenzaldehyde with an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3,5-bis(benzyloxy)benzyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while nitration can introduce nitro groups onto the aromatic ring .
Scientific Research Applications
[3,5-bis(benzyloxy)benzyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,5-bis(benzyloxy)benzyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Similar in structure but with a methoxy group instead of benzyloxy.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group, offering different chemical properties.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: Features a tetrazine ring, which imparts unique reactivity .
Uniqueness
[3,5-bis(benzyloxy)benzyl]amine hydrochloride is unique due to the presence of two benzyloxy groups, which can significantly influence its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to unique applications in various fields of research .
Properties
CAS No. |
205176-41-6 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[3,5-bis(phenylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C21H21NO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16,22H2 |
InChI Key |
OBYNCDBAMUFKDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CN)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


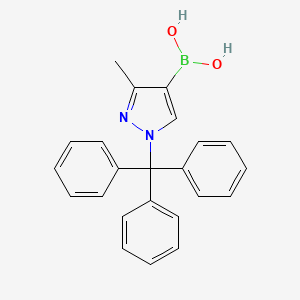
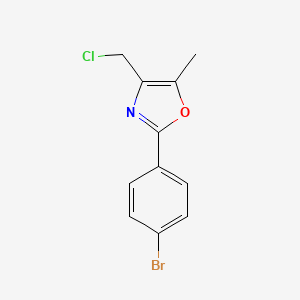


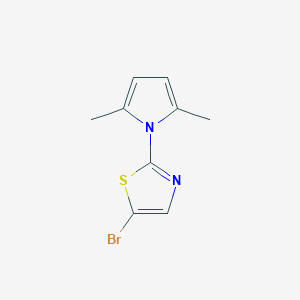
![N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8795084.png)
![Ethyl [(1,3,4-thiadiazol-2-ylamino)thioxomethyl]carbamate](/img/structure/B8795091.png)
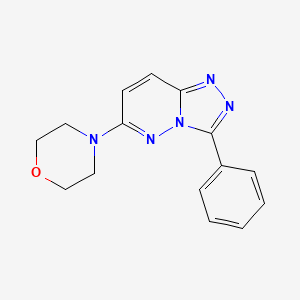

![1H-Pyrazole-3,5-diamine, 4-[(4-bromophenyl)azo]-](/img/structure/B8795120.png)
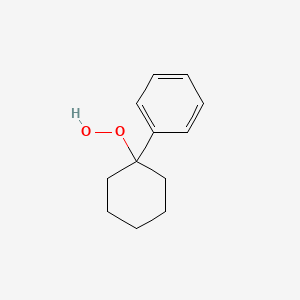
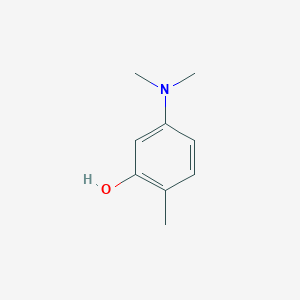
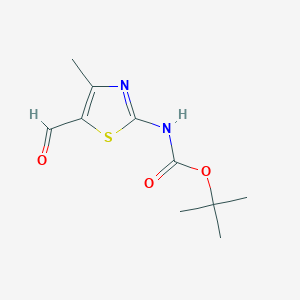
![2-Chloro-7-cyclopentyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8795152.png)
